REACTION_CXSMILES
|
C=C=O.[OH:4][S:5]([C:8]([F:11])([F:10])[F:9])(=[O:7])=[O:6].[O:12](C(=O)C)[S:13]([C:16]([F:19])([F:18])[F:17])(=O)=[O:14].O(C(=O)C(C)C)S(C(F)(F)F)(=O)=O>>[S:5]([O:4][S:13]([C:16]([F:19])([F:18])[F:17])(=[O:14])=[O:12])([C:8]([F:11])([F:10])[F:9])(=[O:7])=[O:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)C(F)(F)F
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
anhydride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acetyl triflate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C(C)=O
|
Name
|
isobutyryl triflate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O(S(=O)(=O)C(F)(F)F)C(C(C)C)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a distillation column
|
Type
|
TEMPERATURE
|
Details
|
may be heated
|
Type
|
DISTILLATION
|
Details
|
distillation of the contents of the reaction vessel
|
Type
|
CUSTOM
|
Details
|
recover triflic anhydride
|
Type
|
DISTILLATION
|
Details
|
from the upper section of the distillation column
|
Type
|
ADDITION
|
Details
|
introducing a ketene reactant such as ketene or dimethylketene and triflic acid to a reaction vessel wherein the ketene reactant and triflic acid
|
Type
|
CUSTOM
|
Details
|
react
|
Type
|
CUSTOM
|
Details
|
to form a product
|
Type
|
CUSTOM
|
Details
|
(2) removing product from the reaction vessel
|
Type
|
ADDITION
|
Details
|
introducing it into the
|
Type
|
DISTILLATION
|
Details
|
mid-section of a reactive distillation column wherein the mixed anhydride
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |